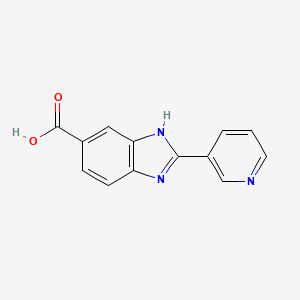

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPCXYIVJXXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378101 | |

| Record name | STK317938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312496-16-5 | |

| Record name | 2-(3-Pyridinyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312496-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK317938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid

Introduction

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a benzimidazole ring system linked to a pyridine moiety and functionalized with a carboxylic acid, presents a rich scaffold for designing molecules with potential therapeutic applications. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1] The precise structural characterization of this molecule is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring the quality and reproducibility of research and development efforts.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of this compound. We will delve into the practical and theoretical aspects of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a standard synthetic protocol and a holistic workflow for structure verification are presented to offer a complete picture from synthesis to confirmation.

Molecular Structure and Physicochemical Properties

The foundational step in the elucidation of any chemical structure is a thorough understanding of its constituent parts and overall architecture.

The molecule consists of three key components:

-

A benzoimidazole core : A bicyclic system formed by the fusion of a benzene ring and an imidazole ring.

-

A pyridine ring : Attached at its 3-position to the 2-position of the benzimidazole core.

-

A carboxylic acid group : Substituted at the 5-position of the benzimidazole ring.

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-3-yl)-1H-benzoimidazole-5-carboxylic acid | |

| CAS Number | 312496-16-5 | [1][2] |

| Molecular Formula | C13H9N3O2 | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| SMILES | O=C(O)c1cc2nc(c3cnccc3)nc2cc1 | [1] |

Synthetic Pathway: A Standard Protocol

The synthesis of this compound typically follows a well-established route for the formation of 2-substituted benzimidazoles.[1] The core of this synthesis is the condensation reaction between an o-phenylenediamine derivative and an aldehyde.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

3,4-Diaminobenzoic acid

-

Pyridine-3-carboxaldehyde

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Dimethylformamide (DMF) (solvent)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in DMF.

-

Add pyridine-3-carboxaldehyde (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate and wash with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the purified product under vacuum.

Trustworthiness: This protocol is based on established methods for benzimidazole synthesis, which are widely documented in the chemical literature.[3] The use of TLC for reaction monitoring ensures that the reaction is driven to completion, and the final recrystallization step is crucial for obtaining a high-purity product suitable for analytical characterization.

Spectroscopic Elucidation

The cornerstone of structure elucidation lies in the application of various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

The proton NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings, as well as the labile protons of the carboxylic acid and the N-H of the imidazole ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| COOH | ~12.0-13.0 | broad singlet | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| N-H (imidazole) | ~12.5-13.5 | broad singlet | The N-H proton of the imidazole ring is also deshielded and often exchanges, leading to a broad signal. |

| H-2' (Pyridine) | ~9.0 | doublet | This proton is ortho to the nitrogen in the pyridine ring, leading to significant deshielding. |

| H-6' (Pyridine) | ~8.7 | doublet | Also ortho to the pyridine nitrogen, but in a slightly different environment than H-2'. |

| H-4' (Pyridine) | ~8.3 | doublet of triplets | This proton is meta to the nitrogen and coupled to H-2' and H-5'. |

| H-4 (Benzimidazole) | ~8.2 | singlet | This proton is adjacent to the carboxylic acid group and is expected to be a singlet. |

| H-5' (Pyridine) | ~7.6 | triplet | This proton is meta to the nitrogen and coupled to H-4' and H-6'. |

| H-6, H-7 (Benzimidazole) | ~7.5-7.8 | multiplet | The remaining protons on the benzene ring of the benzimidazole will appear as a multiplet. |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (Carboxylic Acid) | ~167.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-2 (Benzimidazole) | ~151.0 | The carbon atom of the imidazole ring bonded to the pyridine ring. |

| C-2', C-6' (Pyridine) | ~150.0, ~148.0 | The carbons ortho to the nitrogen in the pyridine ring are deshielded. |

| C-8, C-9 (Benzimidazole) | ~142.0, ~135.0 | The quaternary carbons of the benzimidazole ring fusion. |

| C-4' (Pyridine) | ~137.0 | The carbon para to the nitrogen in the pyridine ring. |

| C-5 (Benzimidazole) | ~125.0 | The carbon to which the carboxylic acid is attached. |

| C-4, C-6, C-7 (Benzimidazole) | ~122.0-125.0 | The remaining CH carbons of the benzimidazole ring. |

| C-3', C-5' (Pyridine) | ~124.0, ~121.0 | The carbons meta to the nitrogen in the pyridine ring. |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to establish connectivity between adjacent protons.

-

For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | N-H stretch | Imidazole |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine and Benzene) |

| ~1700-1680 | C=O stretch | Carboxylic acid (dimer) |

| ~1610, 1580, 1470 | C=C and C=N stretch | Aromatic rings |

| ~1300-1200 | C-O stretch and O-H bend | Carboxylic acid |

| ~900-650 | C-H out-of-plane bend | Aromatic rings |

Experimental Protocol: FT-IR Spectroscopy

-

Ensure the sample is dry.

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The most important piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For C₁₃H₉N₃O₂, the expected m/z value for the molecular ion [M]⁺˙ would be approximately 239.07. A high-resolution mass spectrometer (HRMS) would provide a more precise mass, confirming the elemental composition.

-

Protonated Molecular Ion ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecular ion is often the most abundant peak, appearing at m/z 240.08.

Plausible Fragmentation Pathway:

A common fragmentation pathway for such a molecule would involve the loss of small, stable neutral molecules.

Caption: Plausible mass spectrometry fragmentation of the target molecule.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

-

Analyze the fragmentation pattern to gain further structural information.

Integrated Structure Elucidation Workflow

The process of structure elucidation is a systematic and iterative process that combines synthesis, purification, and multiple analytical techniques.

Caption: Workflow for the structure elucidation of the target molecule.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By combining the insights from NMR, FT-IR, and Mass Spectrometry, researchers can confidently confirm the molecular structure of this important heterocyclic compound. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and reproducibility of their scientific endeavors. The robust characterization of this molecule is a critical step towards unlocking its full therapeutic potential.

References

- Satam, V. S., et al. (2011). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Al-Ostoot, F. H., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2345. [Link]

-

Higuchi, T., & Kawasaki, T. (2008). Synthesis and liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) behaviors of the picolinoyl, 6-methylpicolinoyl, nicotinoyl, 2-methoxynicotinoyl and isonicotinoyl derivatives of the hydroxysteroids. Journal of Chromatography B, 872(1-2), 138-145. [Link]

-

PubChem. 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

Sources

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid

In the intricate process of drug discovery and development, the adage 'a hit is not a lead, and a lead is not a drug' underscores a crucial reality: target affinity alone is insufficient for therapeutic success. The journey of a molecule from a laboratory curiosity to a clinical candidate is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics, including solubility, ionization state (pKa), and lipophilicity (LogP/LogD), are the primary determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] Neglecting these foundational parameters in the early stages of discovery often leads to costly late-stage attrition.[1] An optimal balance is essential; for instance, a molecule must be soluble enough in aqueous biological fluids for systemic exposure, yet lipophilic enough to permeate cellular membranes to reach its target.[3] This guide provides a comprehensive technical overview of the key physicochemical properties of this compound, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry.[4] By grounding our analysis in established experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a practical framework for characterizing this and similar molecules.

Molecular Structure and Identifiers

This compound is a complex heterocyclic molecule built upon a benzimidazole core.[4] Key structural features include a pyridine ring attached at the 2-position of the benzimidazole system and a carboxylic acid functional group at the 5-position.[4] This arrangement of acidic (carboxylic acid) and basic (pyridine and imidazole nitrogens) centers suggests a rich and pH-dependent chemical behavior.

A summary of the compound's key identifiers is presented below.

| Property | Value | Source |

| CAS Number | 312496-16-5 | [4][5] |

| Molecular Formula | C₁₃H₉N₃O₂ | [4] |

| Molecular Weight | 239.23 g/mol | [4] |

| SMILES | C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | [4] |

| InChI | InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) | [4] |

Aqueous Solubility

Aqueous solubility is a critical gatekeeper for oral bioavailability, dictating the maximum concentration of a drug that can be achieved in the gastrointestinal tract for absorption.[2][3] Poor solubility is a leading cause of failure for promising drug candidates.[6] For this compound, the presence of both the polar carboxylic acid group and the largely aromatic, non-polar ring system suggests that its solubility will be highly dependent on pH. In laboratory settings, it is often initially dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.[4] However, determining its solubility in aqueous buffers across a physiological pH range is essential for predicting its in vivo behavior.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method, originally described by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most reliable assessment for poorly soluble molecules.[7][8]

Rationale: This method ensures that the system reaches true thermodynamic equilibrium, avoiding the inflated values that can result from supersaturated solutions in kinetic assays.[6] The use of buffers across the physiological pH range of 1.2 to 6.8 is critical, as recommended by the Biopharmaceutics Classification System (BCS), to understand how solubility will change as the compound transits the gastrointestinal tract.[8]

Step-by-Step Methodology:

-

Preparation: Prepare aqueous buffer solutions at a minimum of three pH levels relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).[8]

-

Addition of Compound: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of each buffer in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an incubator shaker set to 37 ± 1 °C and agitate for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[8]

-

Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), cease agitation and allow the solid to settle.[8]

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Determination of Equilibrium: Plot the measured concentration against time for each pH. Equilibrium is reached when consecutive measurements show no significant change (i.e., form a plateau).[8] The concentration at this plateau is the thermodynamic solubility at that specific pH.

Ionization Constant (pKa)

The pKa is a measure of the acidity of a functional group.[9] For a drug molecule, the ionization state at a given physiological pH governs its solubility, permeability, target binding, and plasma protein binding.[10] this compound is an amphoteric molecule with multiple ionizable centers:

-

Carboxylic Acid (-COOH): This group is acidic and will lose a proton to become a negatively charged carboxylate (-COO⁻) at higher pH. Carboxylic acids typically have pKa values in the range of 4-5.[9][11]

-

Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can accept a proton to become positively charged at lower pH. The pKa of pyridine itself is approximately 5.2.[11]

-

Imidazole Nitrogens: The benzimidazole core has two nitrogen atoms. The pyrrole-type nitrogen (-NH-) is very weakly acidic (pKa > 12), while the imine-type nitrogen (-N=) is basic and can be protonated (pKa typically 5-7).

Determining these pKa values is essential for predicting the molecule's charge state and behavior in different biological compartments.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa measurement.[12] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[9] The pKa is derived from the resulting titration curve.

Rationale: This method directly measures the pH changes resulting from protonation or deprotonation events. It is robust and can determine multiple pKa values in a single experiment, provided they are sufficiently separated. The use of a co-solvent like methanol may be necessary if the compound's aqueous solubility is too low for accurate measurement.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in water or a suitable water/co-solvent mixture (e.g., water/methanol).[12] Ensure the solution is free of carbonate.[9]

-

System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Acidic Titration: If determining basic pKa values, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes and recording the pH after each addition until the pH curve plateaus at a low value.

-

Basic Titration: To determine acidic pKa values, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH) until the pH curve plateaus at a high value.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest portion of the curve). For polyprotic molecules, multiple inflection points and half-equivalence points may be observed.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical property in drug design.[13] It profoundly influences solubility, membrane permeability, plasma protein binding, and promiscuity with off-target proteins.[13][14] Lipophilicity is commonly expressed as:

-

LogP (Partition Coefficient): The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[15]

-

LogD (Distribution Coefficient): The ratio of the total concentration of all species (neutral and ionized) of a compound in the lipid phase to the total concentration in the aqueous phase at a specific pH.[13] For ionizable compounds like the one , LogD is a more physiologically relevant descriptor.

While no experimental data exists for this compound, a computationally derived XLogP3 value for the isomeric 2-pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid is 2.3, suggesting moderate lipophilicity.[16] However, experimental determination is necessary for confirmation.

Experimental Protocol: LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most direct way to measure LogP and LogD.[13]

Rationale: This protocol directly measures the partitioning of the compound between two immiscible phases. Using a physiologically relevant buffer (pH 7.4) is crucial for determining the LogD value that best reflects the compound's behavior in blood serum.[13][17] Pre-saturation of the solvents minimizes volume changes that could affect the accuracy of the measurement.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a phosphate buffer at pH 7.4.[17] Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning.[17]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer])[15]

Summary and Forward Outlook

The physicochemical properties of this compound are central to its potential as a drug candidate. Its amphoteric nature, with distinct acidic and basic centers, dictates a pH-dependent profile for solubility and lipophilicity that must be experimentally characterized. The protocols outlined in this guide provide a robust framework for obtaining this critical data. By systematically measuring solubility, pKa, and LogD, researchers can build a comprehensive profile to guide hit-to-lead optimization, inform formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Nuvisan.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- This compound - 312496-16-5. (n.d.). Vulcanchem.

- What are the physicochemical properties of drug?. (2023). LookChem.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- How To Determine PKA Of Organic Compounds?. (2025). YouTube.

- Compound solubility measurements for early drug discovery. (2022).

- solubility experimental methods.pptx. (n.d.). SlideShare.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- 2-pyridin-4-yl-3h-benzoimidazole-5-carboxylic acid. (2022). Echemi.

- Chromatographic Approaches for Measuring Log P. (n.d.).

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017).

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).

- pKa values in organic chemistry – Making maximum use of the available d

- This compound. (n.d.). ChemicalBook.

- Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. (2013).

- Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)

- pKa Data Compiled by R. Williams. (2022).

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. This compound (312496-16-5) for sale [vulcanchem.com]

- 5. This compound | 312496-16-5 [amp.chemicalbook.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. m.youtube.com [m.youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. echemi.com [echemi.com]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid as a Monocarboxylate Transporter 1 (MCT1) Inhibitor

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid, a novel small molecule with therapeutic potential in oncology. Based on extensive structural-activity relationship (SAR) analysis of the benzimidazole scaffold and its derivatives, we postulate that this compound functions as a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1). MCT1 is a critical regulator of cellular metabolism, particularly in cancer cells exhibiting the Warburg effect. By impeding the transport of lactate, a key metabolic byproduct, this compound is proposed to induce intracellular acidification and disrupt glycolytic flux, ultimately leading to cancer cell death. This guide will provide a comprehensive overview of the proposed mechanism, the underlying scientific rationale, detailed experimental protocols for its validation, and a discussion of its potential in the landscape of targeted cancer therapy.

Introduction: The Benzimidazole Scaffold and the Rise of Metabolic Targets in Oncology

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] Recent advancements in our understanding of cancer metabolism have highlighted the critical dependence of many tumors on altered metabolic pathways, such as aerobic glycolysis, famously known as the Warburg effect.[3] This metabolic shift results in the increased production and efflux of lactate, which is mediated by monocarboxylate transporters (MCTs).[3][4]

Of the MCT family, MCT1 has emerged as a particularly attractive therapeutic target in oncology.[3][5] Its overexpression in various cancers, including gliomas, lymphomas, and lung cancer, correlates with poor prognosis and aggressive tumor phenotypes.[3][5] MCT1 facilitates the efflux of lactate from highly glycolytic cancer cells, thereby maintaining intracellular pH and sustaining high rates of glycolysis.[3][4] Consequently, inhibition of MCT1 represents a promising strategy to selectively target cancer cells by disrupting their metabolic homeostasis.

This compound, with its characteristic benzimidazole core, a strategically positioned pyridine ring, and a carboxylic acid moiety, shares structural homology with known MCT1 inhibitors.[1][6] This guide puts forth the hypothesis that this compound exerts its anticancer effects through the targeted inhibition of MCT1.

Hypothesized Mechanism of Action: Targeting the Lactate Shuttle

We propose that this compound acts as a competitive inhibitor of MCT1. The proposed mechanism unfolds in a series of molecular and cellular events:

-

Direct Binding to MCT1: The compound is hypothesized to bind to the substrate-binding pocket of MCT1, likely through a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid group is predicted to play a crucial role in mimicking the binding of the natural substrate, lactate.

-

Inhibition of Lactate Transport: By occupying the active site, the compound prevents the binding and translocation of lactate and other monocarboxylates across the cell membrane.

-

Intracellular Lactate Accumulation and Acidification: The blockade of lactate efflux leads to a rapid accumulation of lactic acid within the cancer cell. This, in turn, causes a significant drop in intracellular pH (pHi).

-

Disruption of Glycolysis: The resulting intracellular acidosis creates a negative feedback loop, inhibiting key glycolytic enzymes such as phosphofructokinase-1 (PFK1) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This throttles ATP production from glycolysis.

-

Induction of Apoptosis: The combined effects of cellular acidification, metabolic stress, and reduced energy production are hypothesized to trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

The following diagram illustrates the proposed signaling pathway:

Sources

- 1. This compound (312496-16-5) for sale [vulcanchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid | 1036591-09-9 [smolecule.com]

A Technical Guide to the Biological Activity of 2-Pyridin-3-yl-3H-Benzoimidazole-5-Carboxylic Acid Derivatives

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, lauded for its structural similarity to endogenous purines and its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, highly promising subclass: 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid and its derivatives. The unique arrangement of a benzimidazole core, a pyridine ring at the 2-position, and a carboxylic acid group at the 5-position creates a pharmacophore with significant therapeutic potential.[2] This document provides an in-depth analysis of the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and key experimental evaluation protocols for these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of the Scaffold

The therapeutic versatility of the benzimidazole core is well-documented, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The unique core structure and its minimal toxicity profile have made it an excellent scaffold in drug development.[4] The title compound's architecture is a strategic amalgamation of three key functional moieties:

-

Benzimidazole Core: This bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, serves as the foundational scaffold.[4] It is a known hinge-binding motif for many enzymes, particularly kinases, and its planar structure allows for effective intercalation with DNA.[3][5][6]

-

2-Pyridin-3-yl Group: The addition of a pyridine ring at the 2-position significantly influences the molecule's electronic properties and spatial conformation. Pyridine is a common heterocycle in FDA-approved drugs and is known to enhance biological activity through hydrogen bonding and π-π stacking interactions with target proteins.[7]

-

5-Carboxylic Acid Group: This functional group is pivotal. It imparts acidic properties, serves as a critical hydrogen bond donor/acceptor, and provides a reactive handle for further derivatization into esters or amides, allowing for the fine-tuning of pharmacokinetic properties like solubility and bioavailability.[2]

This strategic combination has positioned these derivatives as compelling candidates for targeted therapies, particularly in oncology.

Synthetic Strategy: A Foundational Overview

The primary route for synthesizing the this compound core involves the condensation of a diaminobenzoic acid with pyridine-3-carbaldehyde.[2] This established method in heterocyclic chemistry is reliable and efficient.

Core Synthesis Workflow: A typical synthesis involves heating a solution of 3,4-diaminobenzoic acid with pyridine-3-aldehyde in a suitable solvent like dioxane.[2] An oxidizing agent, such as p-benzoquinone, is crucial for facilitating the oxidative cyclization that forms the stable benzimidazole ring.[2] The resulting solid product can often be isolated in high purity by simple filtration after cooling.[2]

Caption: General workflow for the synthesis of the core scaffold.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold exhibit a broad range of biological activities, with the most profound impact observed in anticancer applications.

Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of targeted anticancer agents.[4] Its derivatives function through diverse mechanisms, often targeting multiple pathways simultaneously, which can be advantageous in overcoming drug resistance.[5][6][8]

Primary Anticancer Mechanisms:

-

Protein Kinase Inhibition: Many benzimidazole derivatives act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[3][5][6] The scaffold can interact with the hinge region of the kinase ATP-binding pocket, while the pyridine and carboxylic acid moieties can form additional interactions, conferring both potency and selectivity.[3][5] This multi-target approach can be effective against cancers driven by aberrant kinase signaling.[8]

-

Tubulin Polymerization Inhibition: Certain derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics.[4] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The presence of specific substitutions, such as a methoxy phenyl group, has been shown to enhance this binding affinity.[4]

-

Topoisomerase Inhibition and DNA Intercalation: The planar benzimidazole ring system can intercalate between DNA base pairs, while other parts of the molecule can inhibit topoisomerases I and II.[4] This dual action disrupts DNA replication and repair, leading to cell death in rapidly dividing cancer cells.[4]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Benzimidazole derivatives have been identified as PARP inhibitors, which can be particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations.[4]

Caption: Key anticancer mechanisms of benzimidazole derivatives.

Other Potential Activities

While oncology is the primary focus, related structures suggest broader potential:

-

Antimicrobial Activity: The benzimidazole scaffold is present in numerous antimicrobial agents.[9] Derivatives have shown efficacy against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[10]

-

Neuroprotective Effects: Some 2-pyridyl-benzimidazole complexes have been shown to inhibit the aggregation of amyloid-β peptides, suggesting potential therapeutic applications in Alzheimer's disease.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzimidazole and pyridine rings.

-

Substituents on the Benzimidazole Ring: The 5-position carboxylic acid is key. Esterification or amidation at this position can significantly alter solubility and cell permeability, impacting overall potency. For example, a methyl ester derivative bearing a 5-fluoro-2-hydroxyphenyl group at the 2-position was found to be highly active against breast cancer cell lines.[12]

-

Substituents on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial for interaction with biological targets.[13] Substitutions on the pyridine ring, such as alkyl or alkoxy groups, can modulate activity, whereas bulky groups may be detrimental.[13]

-

Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacologically active groups, like 1,2,3-triazole or oxadiazole, has been shown to enhance antiproliferative effects.[4][14]

| Modification | Position | Effect on Activity | Rationale |

| Esterification | 5-COOH | Potentially Increases | Enhances lipophilicity and cell membrane permeability.[12] |

| Electron-withdrawing groups | Benzene ring | Tends to Decrease | Alters electronic properties, potentially reducing binding affinity.[13] |

| Hybridization w/ Triazole | N1-position | Increases | The triazole ring can form additional interactions with target kinases.[14] |

| Methoxy group | 2-phenyl ring | Increases (Tubulin) | Enhances binding affinity to the colchicine site.[4] |

Essential Experimental Protocols

Validating the biological activity of novel derivatives requires robust and standardized assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Causality: The MTT assay is chosen for its reliability in measuring the metabolic activity of mitochondria, which is a direct indicator of cell viability. A reduction in the conversion of MTT to formazan correlates with cytotoxic or cytostatic effects of the compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plates for 48 or 72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.

Causality: This method provides a quantitative measure of the lowest compound concentration required to inhibit visible microbial growth, offering a standardized benchmark for antimicrobial potency.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well plate using the appropriate broth (e.g., Mueller-Hinton for bacteria).[10]

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).[10]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Future Directions and Conclusion

The this compound scaffold is a rich source for the development of novel therapeutics. The convergence of a versatile benzimidazole core, a strategically placed pyridine ring, and a functional carboxylic acid handle provides a powerful platform for medicinal chemists.

Future research should focus on:

-

Multi-target Drug Design: Leveraging the scaffold's ability to interact with multiple targets, such as dual kinase/PARP inhibitors, could lead to more effective and resistance-proof therapies.[5][6]

-

Targeted Delivery: Conjugating these derivatives to tumor-targeting moieties could enhance efficacy while reducing systemic toxicity.

-

Exploring Broader Therapeutic Areas: A systematic investigation into their antiviral, anti-inflammatory, and neuroprotective properties is warranted based on the activities of related compounds.[3][11]

References

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.

- Bentham Science Publishers. (n.d.).

- ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF.

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.

- Oon, C. E., et al. (2020). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Experimental & Clinical Cancer Research.

- Vulcanchem. (n.d.). This compound.

- BenchChem. (2025).

- Manga, V., et al. (2025). Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters, 6(2), 108-120.

- Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology Supplement, 108, 15-22.

- Yellol, G. S., et al. (2015). Synthesis of 2-pyridyl-benzimidazole iridium(III), ruthenium(II), and platinum(II) complexes. study of the activity as inhibitors of amyloid-β aggregation and neurotoxicity evaluation. Inorganic Chemistry, 54(2), 470-475.

- Biotech Res Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3).

- BenchChem. (2025).

- Karthikeyan, C., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters.

- MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Horishny, V., Chaban, T., & Matiychuk, V. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200.

- Oriental Journal of Chemistry. (n.d.). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (312496-16-5) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 2-pyridyl-benzimidazole iridium(III), ruthenium(II), and platinum(II) complexes. study of the activity as inhibitors of amyloid-β aggregation and neurotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]

Unveiling the Therapeutic Potential of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile and significant pharmacological activities.[1][2] This technical guide focuses on a specific benzimidazole derivative, 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid , a molecule of considerable interest for its potential therapeutic applications. While the broader class of benzimidazoles has been extensively studied, the specific biological targets of this particular compound remain to be fully elucidated. This document provides an in-depth exploration of its potential therapeutic targets, grounded in the established pharmacology of related compounds and structural analysis. We present a rationale for investigating key protein families—kinases, topoisomerases, and Poly (ADP-ribose) polymerases (PARPs)—and provide detailed, field-proven experimental protocols for the identification and validation of these potential targets. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Benzimidazole Scaffold and the Promise of this compound

Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] Their therapeutic efficacy stems from their structural similarity to endogenous purines, allowing them to interact with a wide array of biological macromolecules.[6] The specific molecule at the heart of this guide, this compound, possesses a unique combination of structural motifs that suggest a high potential for targeted therapeutic intervention:

-

The Benzimidazole Core: This bicyclic aromatic system is a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[1]

-

The Pyridine Ring: The presence of a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and participate in metal coordination, often playing a crucial role in the binding of inhibitors to the hinge region of kinases.

-

The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and its acidic nature can be critical for interactions with positively charged residues in enzyme active sites.

The strategic placement of these functional groups suggests that this compound is a prime candidate for targeted drug discovery efforts. Based on the extensive literature on benzimidazole derivatives, this guide will focus on three high-priority classes of potential therapeutic targets: protein kinases, topoisomerases, and PARP enzymes.

Potential Therapeutic Target Class I: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[6] The benzimidazole scaffold is a common feature in many kinase inhibitors.[6]

Rationale for Kinase Inhibition

The structural features of this compound are highly suggestive of a kinase inhibitor. The pyridine ring, in particular, is a well-known hinge-binding motif in many ATP-competitive kinase inhibitors. Furthermore, benzimidazole derivatives have been shown to inhibit a variety of kinases, including p38α MAP kinase, ERK5, and casein kinase 1 delta (CK1δ).[3][4][7] The specific kinase or kinases targeted by this compound will be determined by the overall shape and electrostatic properties of the molecule, which are influenced by the pyridine and carboxylic acid substituents.

Proposed Signaling Pathway Involvement

Given the prevalence of kinase dysregulation in cancer, a primary area of investigation would be the effect of this compound on key oncogenic signaling pathways.

Caption: Potential inhibition of the MAPK/ERK and PI3K/AKT/mTOR pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the IC50 values of this compound against a panel of purified recombinant protein kinases.

Materials:

-

This compound

-

Purified recombinant protein kinases (e.g., from a commercial kinase panel)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in kinase reaction buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x kinase/substrate mixture (containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer) to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Km for each kinase) to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection of Kinase Activity:

-

Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the in vitro kinase inhibition assay.

Potential Therapeutic Target Class II: Topoisomerases

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[5] They are validated targets for cancer chemotherapy.[8]

Rationale for Topoisomerase Inhibition

The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a common mechanism for topoisomerase poisons.[9] Furthermore, numerous benzimidazole derivatives have been reported as inhibitors of both topoisomerase I and II.[10][11][12] The pharmacophore for many topoisomerase inhibitors includes aromatic regions and hydrogen bonding features, which are present in this compound.[5][13]

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol describes a gel-based assay to assess the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase IIα.

Materials:

-

This compound

-

Human topoisomerase IIα (e.g., from Inspiralis)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

-

Stop buffer/loading dye (e.g., 5% sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures containing topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound (e.g., from 1 µM to 100 µM). Include a positive control (e.g., etoposide) and a no-enzyme control.

-

Add human topoisomerase IIα (e.g., 1 unit) to all wells except the no-enzyme control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reactions by adding stop buffer/loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Quantify the band intensities to determine the extent of inhibition at each compound concentration.

-

Potential Therapeutic Target Class III: Poly (ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP-1, are crucial for DNA repair.[14] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2]

Rationale for PARP Inhibition

The benzimidazole carboxamide scaffold is a well-established and potent pharmacophore for PARP inhibitors.[15][16][17][18][19] The carboxamide group mimics the nicotinamide moiety of the PARP substrate NAD+.[18][19] The carboxylic acid group of this compound is a close structural and functional analog of a carboxamide, making PARP a highly plausible target.

Experimental Protocol: PARP-1 Chemiluminescent Activity Assay

This protocol details a method for quantifying the inhibitory effect of a compound on PARP-1 activity.

Objective: To measure the IC50 of this compound for PARP-1.

Materials:

-

This compound

-

Recombinant human PARP-1 enzyme (e.g., from Trevigen)

-

PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Histones (as a substrate for PARP-1)

-

Biotinylated NAD+

-

Streptavidin-coated 96-well plates

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Chemiluminescent HRP substrate

-

Plate reader capable of chemiluminescence detection

Procedure:

-

Plate Preparation:

-

Coat a streptavidin-coated 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate to remove unbound histones.

-

-

PARP Reaction:

-

Add varying concentrations of this compound or a known PARP inhibitor (e.g., olaparib) to the wells.

-

Add PARP-1 enzyme to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound streptavidin-HRP.

-

Add chemiluminescent HRP substrate and immediately measure the signal using a plate reader.

-

-

Data Analysis:

-

The chemiluminescent signal is proportional to the amount of biotin incorporated, which reflects PARP-1 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the kinase assay.

-

Conclusion and Future Directions

This technical guide has delineated a rational, evidence-based approach to identifying the therapeutic targets of this compound. The structural characteristics of this molecule, combined with the extensive pharmacology of the benzimidazole scaffold, strongly suggest that protein kinases, topoisomerases, and PARP enzymes are high-probability targets. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these hypotheses.

Successful identification of the primary target(s) will pave the way for further preclinical development, including cell-based assays to confirm the mechanism of action, in vivo studies to assess efficacy and safety, and structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of this compound holds significant promise for the development of novel, targeted therapies for a range of human diseases.

References

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [https://pubmed.ncbi.nlm.nih.gov/24533813/]

- Powers, J. P., Li, S., Jaen, J. C., Liu, J., Walker, N. P. C., Wang, Z., & Wesche, H. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & medicinal chemistry letters, 16(11), 2842–2845. [https://pubmed.ncbi.nlm.nih.gov/16564116/]

- Kraybill, B. C., El-Kholy, S., Tadesse, S., & Carlson, H. A. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & medicinal chemistry letters, 20(22), 6537–6541. [https://pubmed.ncbi.nlm.nih.gov/20888241/]

- Identification of Leads as Topoisomerase-II Inhibitors Using Pharmacophore Mapping. (n.d.). SciSpace. [https://typeset.io/papers/identification-of-leads-as-topoisomerase-ii-inhibitors-2p2z1y2x]

- Drwal, M. N., Marinello, J., Manzo, S. G., Wakelin, L. P. G., Capranico, G., & Griffith, R. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLOS ONE, 9(4), e92903. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092903]

- Ferreira, S., G-R-Sá, R., & Reis, R. M. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE, 12(1), e0169284. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0169284]

- Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2025). Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors. Journal of Molecular Structure, 1313, 138541. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8720188/]

- Singh, U. P., & Singh, R. K. (2016). Design and development of topoisomerase inhibitors using molecular modelling studies. Journal of Taibah University for Science, 10(6), 842-853. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6365518/]

- Wang, Y., Wang, Z., Zhang, Y., & Li, J. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(22), 4166. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891469/]

- Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry, 21(20), 2284-98. [https://www.ncbi.nlm.nih.gov/pubmed/24533813]

- A review on PARP1 inhibitors: Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors. (2014). R Discovery. [https://discovery.researcher.life/article/a-review-on-parp-1-inhibitors-pharmacophore-modeling-virtual-and-biological-screening-studies-to-identify-novel-parp-1-inhibitors/d52f3e8b0e8c7c9a6b8e3a0f9d8c7a9a]

- Unlocking potential topoisomerase-II inhibitors: ligand-based drug design pipeline integrating pharmacophore mapping, virtual screening, molecular docking, and ADMET profiling. (2025). Request PDF. [https://www.researchgate.net/publication/370908852_Unlocking_potential_topoisomerase-II_inhibitors_ligand-based_drug_design_pipeline_integrating_pharmacophore_mapping_virtual_screening_molecular_docking_and_ADMET_profiling]

- Structure activity relationships for the benzimidazole series of CHK2... (n.d.). ResearchGate. [https://www.researchgate.net/figure/Structure-activity-relationships-for-the-benzimidazole-series-of-CHK2-inhibitors_tbl1_23224169]

- Unlocking potential topoisomerase-II inhibitors: ligand-based drug design pipeline integrating pharmacophore mapping, virtual screening, molecular docking, and ADMET profiling. (2025). CoLab. [https://colab.research.google.com/drive/1R6b-y8d_qX8X_8w_qX8X_8w_qX8X_8w_]

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). MDPI. [https://www.mdpi.com/1424-8247/17/4/468]

- Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. (2021). Bioorganic Chemistry, 114, 105026. [https://pubmed.ncbi.nlm.nih.gov/34186467/]

- Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2008). Bioorganic & Medicinal Chemistry, 16(14), 6965-75. [https://pubmed.ncbi.nlm.nih.gov/18555700/]

- Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules, 24(10), 1901. [https://pubmed.ncbi.nlm.nih.gov/31100914/]

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(1), 35-40. [https://pubs.acs.org/doi/10.1021/ml100147q]

- Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (2010). European Journal of Medicinal Chemistry, 45(12), 5685-91. [https://www.rrc.rib.bokken.go.jp/reference/62197/]

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules, 24(10), 1901. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6560410/]

- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). Molecules, 28(14), 5468. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383180/]

- Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. (2011). Inorganic Chemistry, 50(22), 11575-11585. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218304/]

- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). ACS Omega, 8(29), 26176-26190. [https://pubs.acs.org/doi/10.1021/acsomega.3c02847]

- Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. (2025). ResearchGate. [https://www.researchgate.

- New benzimidazole derivatives as topoisomerase i inhibitors - Synthesis and fluorometric analysis. (2025). ResearchGate. [https://www.researchgate.net/publication/225134375_New_benzimidazole_derivatives_as_topoisomerase_I_inhibitors_-_Synthesis_and_fluorometric_analysis]

- Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(24), 5911-5915. [https://pubmed.ncbi.nlm.nih.gov/27815117/]

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(2), 2097-2114. [https://pubs.acs.org/doi/10.1021/acsomega.1c05878]

- Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). Journal of Medicinal Chemistry, 58(24), 9625-38. [https://pubmed.ncbi.nlm.nih.gov/26630553/]

Sources

- 1. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]

- 2. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rrc.nbrp.jp [rrc.nbrp.jp]

- 11. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid (CAS: 312496-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid (CAS: 312496-16-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available information on its chemical identity, physicochemical properties, a detailed synthesis protocol, and analytical characterization methods. Furthermore, it explores the compound's potential biological activities and mechanisms of action, drawing upon the extensive research into the broader class of benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers investigating this molecule for applications in drug discovery and development, particularly in the fields of oncology and enzymology.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core, a fusion of benzene and imidazole rings, is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its unique bicyclic aromatic structure allows for versatile interactions with a wide array of biological targets, including enzymes and nucleic acids, through hydrogen bonding, π–π stacking, and metal chelation.[2] Consequently, benzimidazole derivatives have been successfully developed as antiviral, antifungal, antihypertensive, and notably, anticancer agents.[2][3] The compound this compound belongs to this important class of molecules, incorporating a pyridinyl group at the 2-position and a carboxylic acid moiety at the 5-position of the benzimidazole ring system. These substitutions are anticipated to significantly influence its biological activity and pharmacokinetic profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Chemical Identity

| Property | Value | Source |

| CAS Number | 312496-16-5 | [4] |

| Molecular Formula | C₁₃H₉N₃O₂ | [4] |

| Molecular Weight | 239.23 g/mol | [4] |

| IUPAC Name | 2-(pyridin-3-yl)-3H-benzoimidazole-5-carboxylic acid | [4] |

| Synonyms | 2-(3-Pyridinyl)-1H-benzimidazole-5-carboxylic acid, 2-(3-Pyridyl)benzimidazole-6-carboxylic acid | [4] |

| SMILES | O=C(O)c1cc2nc(c3cccnc3)[nH]c2cc1 | [4] |

| InChI | InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) | [4] |

Physicochemical Characteristics

The solubility of this compound is a critical parameter for its use in biological assays. It is commonly dissolved in dimethyl sulfoxide (DMSO) for the preparation of stock solutions.[4] The carboxylic acid functional group imparts acidic properties and provides a site for potential derivatization, such as esterification or amidation, to modulate its physicochemical and biological properties.[4] This group can also participate in hydrogen bonding, which may be crucial for its interaction with biological targets.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a condensation reaction, a well-established method for the preparation of 2-substituted benzimidazoles.[4]

Synthetic Protocol

The following protocol is based on established literature procedures for the synthesis of analogous compounds.[4][5]

Reaction Scheme:

Step-by-Step Procedure:

-